Einecs 264-314-1

Description

Contextualization within Modern Chemical Science

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic groups, forming a C-S-C linkage. biologyinsights.com This structure is the sulfur analog of an ether (C-O-C). chemeurope.com The substitution of oxygen with sulfur, an element in the same chalcogen group, introduces distinct chemical properties that are a subject of significant scientific interest. chemeurope.com The sulfur atom in a thioether is more polarizable and a better nucleophile compared to the oxygen in an ether, which influences its reactivity. youtube.com

The C–S bond is a key structural motif in a vast number of natural and synthetic molecules. In biology, the thioether functional group is famously present in the essential amino acid methionine and the cofactor biotin. chemeurope.com The chemistry of thioethers is integral to understanding biochemical processes, such as the biological transfer of alkyl groups, where S-adenosylmethionine serves as a critical methylating agent. chemeurope.com In synthetic chemistry, the creation of C-S bonds is a cornerstone for building complex molecules. researchgate.net

Scope and Significance of Academic Inquiry

Research into thioether chemistry is extensive and motivated by the compound class's wide-ranging applications in medicine, materials science, and industry. researchgate.net The unique electronic properties of the sulfur atom make thioethers valuable components in pharmaceuticals and agrochemicals. rsc.org A significant portion of FDA-approved drugs contain a carbon-sulfur bond, underscoring the importance of this functional group in medicinal chemistry. researchgate.net

Furthermore, academic inquiry has focused on the development of novel synthetic methods to create thioether derivatives efficiently and selectively. taylorandfrancis.com These methods are crucial for accessing new molecules with tailored properties. In materials science, thioethers are incorporated into advanced materials like metal-organic frameworks (MOFs), where the sulfur group can enhance selectivity and reactivity for applications in gas adsorption, catalysis, and sensing. rsc.org The study of thioethers also extends to their role as intermediates in chemical synthesis and as ligands for transition metals. researchgate.net

Methodological Approaches in 3,6,9-Trioxa-2,10-dithiaundecane Research

The study of 3,6,9-Trioxa-2,10-dithiaundecane and other thioethers employs a range of established and advanced methodological approaches, primarily centered on their synthesis and characterization.

Synthesis: The formation of the carbon-sulfur bond is a primary focus of research. Several robust methods have been developed, each with specific advantages.

| Synthesis Method | Description | Key Features |

| Nucleophilic Substitution | A common method where a thiolate anion (RS⁻) acts as a nucleophile, displacing a leaving group (e.g., a halide) from an organic molecule. chemeurope.com | A foundational method, often accelerated by a base. |

| Thiol-ene Reaction | An anti-Markovnikov addition of a thiol (R-SH) across an alkene (C=C), often initiated by free radicals or light. researchgate.net | Considered a form of "click chemistry" due to its high efficiency, atom economy, and simple reaction conditions. researchgate.net |

| Metal-Catalyzed Cross-Coupling | Involves the use of transition-metal catalysts to couple thiols with organic halides or other electrophilic partners. taylorandfrancis.com | Allows for the formation of C-S bonds that are difficult to create with other methods. |

| One-Pot Synthesis from Sulfonyl Chlorides | A modern approach that uses readily available sulfonyl chlorides as thiol surrogates, avoiding the use of volatile and malodorous thiols. nih.gov | Operationally simple and tolerates a wide range of functional groups. nih.gov |

Characterization: Once synthesized, thioethers are studied using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Interdisciplinary Perspectives on 3,6,9-Trioxa-2,10-dithiaundecane Studies

The scientific interest in thioethers is inherently interdisciplinary, drawing attention from various fields.

Medicinal Chemistry and Pharmacology: Researchers in this field investigate thioether-containing compounds for their potential as therapeutic agents. Studies have explored heterocyclic thioethers for their cytotoxic activities against various cancer cell lines, making them a target for the development of new anti-cancer drugs. nih.gov

Biochemistry: Biochemists study the role of natural thioethers like methionine in protein structure and function. The oxidation of thiols to form disulfide bonds, a related chemical process, is critical for protein folding and stability. youtube.comrsc.org

Materials Science and Polymer Chemistry: The thiol-ene reaction is widely used to create polymers and functional materials. researchgate.net Thioether linkages in polymers can impart specific thermal or optical properties. The inclusion of thioether functional groups in MOFs is a strategy to create materials with a high affinity for heavy metals or for use in catalysis. rsc.org

Organic Synthesis: Synthetic chemists continually seek to develop new and more efficient ways to construct C-S bonds. This research expands the toolbox available for creating complex molecules for any application. researchgate.net

Structure

2D Structure

Properties

CAS No. |

63568-27-4 |

|---|---|

Molecular Formula |

C32H57N3O3S |

Molecular Weight |

563.9 g/mol |

IUPAC Name |

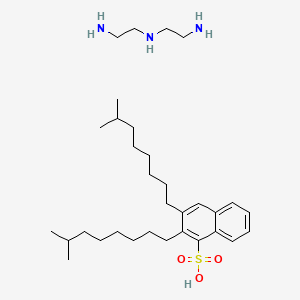

N'-(2-aminoethyl)ethane-1,2-diamine;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C28H44O3S.C4H13N3/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;5-1-3-7-4-2-6/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);7H,1-6H2 |

InChI Key |

HVJKLPZYTOUWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C(CNCCN)N |

Origin of Product |

United States |

Theoretical Frameworks and Computational Modeling of Chemical Compound Einecs 264 314 1

Quantum Mechanical Investigations

Quantum mechanical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For Flumazenil, a range of methods, from computationally efficient Density Functional Theory to more demanding Ab Initio techniques, have been pivotal in elucidating its characteristics at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT-based methods are instrumental in modeling the chemical reactivity and selectivity of molecules. mdpi.com These approaches utilize reactivity descriptors, such as chemical hardness and electronic chemical potential, to predict how a molecule will interact with other chemical species. mdpi.com For instance, DFT can determine whether a molecule will act as an electron donor or acceptor, a crucial factor in its biological activity. mdpi.com

In studies of related benzodiazepine (B76468) structures, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to optimize molecular geometries and predict vibrational frequencies. researchgate.net The calculated wavenumbers from these studies show good agreement with experimental Fourier-transform infrared (FTIR) spectra, validating the accuracy of the theoretical models. researchgate.net Furthermore, DFT-based Nuclear Magnetic Resonance (NMR) calculations have been used to accurately assign proton chemical shifts, further bridging the gap between theoretical predictions and experimental observations. researchgate.net

Ab Initio and Post-Hartree-Fock Calculations

Ab Initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory. Methods like the Restricted Hartree-Fock (RHF) provide a foundational understanding of the electronic structure. researchgate.net While computationally more intensive than DFT, Ab Initio and Post-Hartree-Fock calculations are essential for benchmarking and for systems where DFT may not be as reliable.

For molecules similar in structure to Flumazenil, both RHF and DFT methods have been used to calculate optimized geometries and vibrational spectra. researchgate.net Comparing the results from both methods against experimental data allows for a comprehensive evaluation of the computational approaches. These studies often find that theoretical spectra constructed at both RHF and DFT levels coincide satisfactorily with experimental data. researchgate.net

Multireference Methods in Electronic Structure Theory

For molecules with complex electronic structures, such as those with nearly degenerate electronic states or during bond-breaking processes, single-reference methods like Hartree-Fock and standard DFT can be inadequate. barbatti.orguchicago.edu In these situations, multireference (MR) methods are necessary to provide an accurate description of the electronic wavefunction. barbatti.org These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2), account for static or strong electron correlation by considering an ensemble of Slater determinants. barbatti.orgesqc.org

The application of MR methods is crucial for studying excited states, photophysics, and complex reaction mechanisms. nih.govchemrxiv.org While computationally demanding, they provide critical insights into phenomena that are inaccessible with simpler methods. barbatti.org The choice of the active space and the number of states included in the calculation are critical for obtaining reliable results and avoiding artifacts. nih.govchemrxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed information about their conformational dynamics and interactions.

Force Field Development and Validation

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govresearchgate.net Force fields like AMBER, CHARMM, and OPLS are widely used for biomolecular simulations. nih.gov The development of accurate force fields for small, drug-like molecules is a significant challenge but is crucial for reliable predictions in computer-aided drug design. nih.gov

Force field parameters are typically optimized and validated against experimental data and high-level quantum mechanical calculations. researchgate.net Recent advancements have focused on developing polarizable force fields that provide a more accurate physical representation of intermolecular interactions. nih.gov The choice of force field can have a considerable impact on the resulting conformational ensembles, highlighting the need for careful validation and comparison between different force fields. nih.gov

Conformational Analysis and Energetic Landscapes

MD simulations are a powerful tool for exploring the conformational space of flexible molecules like Flumazenil and mapping their free energy landscapes. chemrxiv.orgnih.gov Understanding the different accessible conformations and the energetic barriers between them is key to comprehending a molecule's biological function.

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) and metadynamics, are often employed to overcome the timescale limitations of conventional MD and adequately sample the conformational landscape. chemrxiv.orgnih.gov These methods allow for the calculation of free energy surfaces as a function of relevant collective variables, such as dihedral angles or radius of gyration. nih.gov Such analyses can reveal the relative stability of different isomers and the transition pathways between them, providing a dynamic picture that complements static experimental structures. nih.govnih.gov Recent developments have focused on gridless frameworks for computing high-dimensional conformational free energy surfaces, enabling the study of increasingly complex molecules in various solvent environments. chemrxiv.org

Interactive Data Table: Computational Methods in Molecular Modeling

| Method Type | Specific Method | Key Application | Reference |

| Quantum Mechanics | Density Functional Theory (DFT) | Reactivity, Vibrational Spectra | mdpi.comresearchgate.net |

| Quantum Mechanics | Ab Initio (Hartree-Fock) | Geometry Optimization, Benchmarking | researchgate.net |

| Quantum Mechanics | Multireference (CASSCF/CASPT2) | Excited States, Complex Electronics | barbatti.orgnih.govchemrxiv.org |

| Molecular Dynamics | Force Field-Based MD | Conformational Dynamics, Thermodynamics | nih.govnih.gov |

| Molecular Dynamics | Enhanced Sampling (REMD) | Free Energy Landscapes | chemrxiv.orgnih.govnih.gov |

Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) has significantly accelerated the process of drug discovery, moving from traditional, often serendipitous, methods to a more targeted and data-driven approach. chemrxiv.org For compounds like Abrocitinib, which are part of the Janus Kinase (JAK) inhibitor family, ML models can be instrumental in identifying novel candidates, predicting their activity, and optimizing their properties. nih.govacs.org

Predictive modeling in chemical systems leverages computational algorithms to forecast the properties and behavior of molecules. In the context of discovering and refining JAK inhibitors such as Abrocitinib, these models are crucial for navigating the vast chemical space to identify promising candidates. frontiersin.orgumich.edu

Various machine learning techniques are employed to build predictive models. These include classification models to distinguish between active and inactive compounds and regression models to predict the inhibitory activity (e.g., pIC50) of potential drug candidates. rsc.orgchemrxiv.org For instance, ensemble machine learning methods have been developed to predict the interaction between compounds and different isoforms of JAKs, which can be crucial for designing selective inhibitors and minimizing off-target effects. nih.govresearchgate.net

A common workflow for building such predictive models involves several key steps:

Data Collection and Preparation: A high-quality dataset of known JAK1 inhibitors and non-inhibitors is curated from databases like ChEMBL. nih.gov

Molecular Fingerprint Calculation: The chemical structures are converted into numerical representations, or "fingerprints," that capture their key features. nih.gov

Model Generation: Various machine learning algorithms, such as support vector machines, random forests, and neural networks, are trained on the prepared dataset. rsc.org

Model Validation: The predictive power of the models is rigorously evaluated to ensure their accuracy and robustness.

Pharmacophore modeling is another powerful predictive tool used in the discovery of JAK inhibitors. mdpi.comnih.gov This method identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with the target protein. By screening large compound libraries against a pharmacophore model, researchers can efficiently identify molecules with the desired structural characteristics for further investigation. mdpi.com

The table below illustrates the performance of different machine learning models in predicting JAK inhibitor activity, showcasing the utility of these computational approaches.

| Model Type | Target | Performance Metric (R²) | Reference |

| XGBoost | JAK2 | 0.7184 | chemrxiv.org |

| Ensemble (CoGT) | JAK1 | N/A (AUC-ROC used) | researchgate.net |

| KNN | JAK2/HDAC6 (dual) | N/A (ACC, MCC, AUC used) | rsc.org |

This table is illustrative and based on data for the broader class of JAK inhibitors.

For the synthesis of the pyrazolopyrimidine core, a key structural motif in many JAK inhibitors, various synthetic methodologies have been developed. acs.orgresearchgate.netmdpi.comnih.govlincoln.ac.uk Machine learning could be applied to:

Predict Reaction Outcomes: Given a set of reactants and reagents, predict the likely products and their yields.

Optimize Reaction Conditions: Identify the ideal parameters to achieve the desired product with high efficiency.

Discover Novel Synthetic Routes: Propose new and more efficient pathways for synthesizing the target molecule.

The following table outlines potential applications of data-driven approaches in the synthesis of a complex molecule like Abrocitinib.

| Application Area | Machine Learning Task | Potential Benefit |

| Route Scouting | Predictive Modeling | Identification of novel and more efficient synthetic pathways. |

| Reaction Optimization | Bayesian Optimization | Rapid determination of optimal reaction conditions for yield and purity. |

| Catalyst Design | Generative Models | Discovery of new catalysts with improved activity and selectivity. |

While the direct application of these advanced computational techniques to N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide is not yet a matter of extensive public record, the foundational research in the broader field of JAK inhibitors and pharmaceutical synthesis strongly suggests that such methods are not only applicable but are likely to be integral to the future development of this and similar chemical compounds.

Synthetic Methodologies and Reaction Engineering of Chemical Compound Einecs 264 314 1

Advanced Synthetic Pathways

The synthesis of Alkenyl Succinic Anhydrides (ASAs), such as 2,5-Furandione, 3-(C12-14-alkenyl)dihydro-, has evolved to incorporate advanced strategies aimed at improving efficiency, selectivity, and sustainability.

Chemo-selective Synthesis Strategies

The primary route to ASAs is the "ene" reaction between an alkene (in this case, a C12-C14 internal olefin) and maleic anhydride (B1165640) at high temperatures, typically above 200°C. wikipedia.org A key challenge in this synthesis is achieving high chemo-selectivity, as the harsh reaction conditions can lead to several competing side reactions, including oxidation, condensation, and polymerization of the reactants. wikipedia.orggoogle.com These side reactions not only reduce the yield of the desired ASA but also negatively impact the color and purity of the final product. wikipedia.org

To enhance chemo-selectivity and suppress the formation of undesirable by-products like tar, various strategies are employed:

Use of Inhibitors: The addition of antioxidants or polymerization inhibitors, such as hydroquinone (B1673460) or phenothiazine, can effectively minimize polymer formation. wikipedia.org

Synergistic Additive Mixtures: A process has been developed that uses a synergistic mixture of primary antioxidants, secondary antioxidants (peroxide decomposers), and metal deactivators to prevent the complex and multifaceted side reactions. google.com

Reaction Medium Control: Conducting the reaction in a single liquid phase can accelerate the initial reaction rate and reduce the inter-reaction of the ASA product with the olefin reactants. google.com This can be achieved by using a C6-C18 alkyl succinic anhydride as a solvent to create a homogeneous reaction medium. google.com

Chemoselective Reduction: In syntheses involving related succinic anhydride derivatives, chemoselective reduction of a carbon-carbon double bond in the presence of amide or carbonyl groups has been achieved using reagents like magnesium in ethanol. researchgate.net This highlights the potential for selective transformations in multifunctional molecules within this class.

A study on the reaction of imines with succinic anhydride demonstrated high chemoselectivity, where the desired imine-anhydride reaction pathway predominated over potential alkene-anhydride side reactions. rsc.orgnih.gov

Stereoselective and Enantioselective Approaches

The ene reaction between an internal alkene and maleic anhydride can result in the formation of various stereoisomers. The reaction is known to exhibit some degree of stereoselectivity. For instance, studies on the isomerization of butenes over alumina (B75360) catalysts, a related area, have shown that the less thermodynamically stable cis isomer can be formed faster than the trans isomer. researchgate.net The mechanism of the ene reaction itself involves a highly ordered, concerted transition state which can influence the stereochemical outcome. acs.orgresearchgate.net

While the industrial production of ASAs for applications like paper sizing does not typically focus on stereochemical purity, academic research has explored stereoselective and enantioselective syntheses of related succinic anhydride derivatives:

Diastereoselective Annulation: A stereocontrolled annulation strategy uniting succinic anhydride and 1,3-azadienes has been developed to produce allylic 2-oxopyrrolidines with high diastereoselectivity, creating multiple contiguous stereocenters. rsc.orgnih.gov

Chiral Anhydrides in Synthesis: The reaction between imines and chiral, disubstituted cyanosuccinic anhydrides has been shown to proceed with high diastereoselectivity, enabling the synthesis of highly substituted γ-lactams with three contiguous stereogenic centers. nih.gov Enantiomerically pure alkyl-substituted anhydrides can react with no loss of stereochemical integrity. nih.gov

Catalytic Kinetic Resolution: Modified cinchona alkaloids have been used as catalysts for the parallel kinetic resolution of racemic 2-alkyl and 2-aryl succinic anhydrides. brandeis.edu This method allows for the simultaneous conversion of both enantiomers of the starting material into different, optically active products at similar rates. brandeis.edu

Enantioselective Desymmetrization: Palladium and rhodium complexes with chiral ligands have been successfully used for the enantioselective arylation of succinic anhydrides with organozinc reagents, achieving enantioselectivities greater than 95%. acs.org

Green Chemistry Principles in Chemical Synthesis

Increasing environmental awareness has driven the adoption of green chemistry principles in the synthesis of ASAs.

Renewable Feedstocks: A significant advancement is the use of renewable resources, such as vegetable oil derivatives, in place of petrochemical-based olefins. core.ac.uk For example, ASAs have been successfully prepared via the ene-reaction using high-oleic sunflower oil methyl esters as the alkene source. core.ac.uk

Solvent-Free or Greener Solvents: The traditional high-temperature synthesis of ASA is often performed without a solvent. wikipedia.orgrsc.org When solvents are used to mitigate side reactions, choices can be guided by green principles. While xylene has been studied, its use requires higher temperatures to achieve yields comparable to solvent-free synthesis. core.ac.uk Research into more benign solvent systems is an ongoing area of interest.

Solid Acid Catalysis: The use of recyclable solid acid catalysts like Amberlite IR 120 H has been demonstrated for related furan (B31954) syntheses from carbohydrates, showcasing a green approach that allows for easy catalyst separation and reuse for multiple cycles. rsc.org This principle is applicable to ASA synthesis, where solid catalysts like silica (B1680970) gel are already in use. google.com

Atom Economy: The annulation reaction between 1,3-azadienes and succinic anhydride exhibits high atom efficiency, as all atoms from the reactants (with the exception of water formed during in-situ imine generation) are incorporated into the final product structure. rsc.org

Catalytic Transformations and Reaction Mechanisms

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts are employed in the synthesis of ASAs and related cyclic anhydrides.

Homogeneous Catalysis:

Lewis Acids: The ene-reaction can be promoted by Lewis acids. core.ac.uk

Organometallic Complexes: The tetracarbonyl cobaltate anion, [Co(CO)₄]⁻, is a well-studied catalytic species for carbonylation reactions, including the conversion of epoxides to succinic anhydrides. researchgate.net A highly active and selective bimetallic catalyst, [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻, has been developed for the double carbonylation of epoxides to succinic anhydrides. acs.org Rhodium catalysts have also been used in the alkenylation of maleic anhydride by oleic acid derivatives. researchgate.net Palladium complexes bearing specific ligands are effective in C-H carbonylation of aliphatic acids to form cyclic anhydrides. nih.gov

Heterogeneous Catalysis:

Solid Acids: A patented method for ASA preparation utilizes silica gel or silicates (such as water glass, potassium silicate (B1173343), or calcium silicate powder) as catalysts. google.com The reaction is carried out at temperatures between 150°C and 280°C. google.com Alumina has also been used as a catalyst in the dehydration of alcohols to form the necessary olefin precursors. researchgate.net

Metal-Organic Frameworks (MOFs): A cobalt-containing MOF, Co(CO)₄⊂Cr-MIL-101, has been reported as the first heterogeneous catalyst for the selective ring-expansion carbonylation of β-lactones to succinic anhydrides. mit.edu This catalyst enables continuous production in a packed-bed reactor, showcasing a significant advantage of heterogeneous systems. mit.edu

The table below summarizes typical catalysts and conditions for ASA synthesis.

| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Key Advantages |

| Heterogeneous | Silica Gel / Silicates google.com | Internal Olefins, Maleic Anhydride | 150-280 | Simplifies production process, catalyst filtration. |

| Heterogeneous | Magnesium Oxide wikipedia.org | 1-Alkenes (for isomerization) | >200 | Isomerizes terminal to internal alkenes. |

| Homogeneous | [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ acs.org | Epoxides, CO | RT-Elevated | High activity and selectivity for double carbonylation. |

| Homogeneous | Pd(OAc)₂ / Ligand nih.gov | Aliphatic Acids, Mo(CO)₆ | 70 | Enables C-H activation/carbonylation pathway. |

| Heterogeneous | Co(CO)₄⊂Cr-MIL-101 mit.edu | β-Lactones, CO | Room Temp. | Enables continuous flow process, catalyst recyclability. |

Mechanistic Elucidation of Key Reactions

The predominant mechanism for the formation of Alkenyl Succinic Anhydrides from an alkene and maleic anhydride is the Alder-ene reaction . core.ac.uk This reaction is thermally initiated and involves a concerted pericyclic mechanism. ulisboa.pt

Key features of the Alder-ene reaction mechanism:

A new sigma bond is formed between one terminus of the enophile (maleic anhydride) and one of the alkene's sp² carbons. core.ac.uk

The double bond of the alkene shifts to a new position (an allylic shift). core.ac.uk

An allylic hydrogen from the ene (the alkene) is transferred to the other terminus of the enophile. core.ac.ukulisboa.pt

Alternative mechanisms and related transformations include:

C-H Activation/Carbonylation: A palladium-catalyzed β-C(sp³)-H carbonylation of free carboxylic acids provides a novel route to succinic anhydrides. nih.gov This pathway involves the formation of a palladacycle intermediate, followed by CO insertion. nih.gov

Double Carbonylation of Epoxides: The catalytic conversion of epoxides to succinic anhydrides occurs in two stages: (1) the initial carbonylation of the epoxide to a β-lactone, followed by (2) a second carbonylation of the β-lactone to the succinic anhydride. acs.org The bimetallic catalyst facilitates both steps. acs.org

Imine-Anhydride Annulation: The reaction of an imine with a succinic anhydride to form a γ-lactam is believed to proceed via nucleophilic attack of the imine nitrogen on an anhydride carbonyl, followed by a series of intramolecular transformations leading to the final ring structure. rsc.orgnih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions to maximize yield and selectivity, and for designing new catalysts and synthetic pathways.

Biocatalysis and Enzymatic Transformations

The use of enzymes, specifically lipases, offers a green and economically viable alternative for producing phenolic acid esters like 2-ethylhexyl 4-methoxycinnamate. researchgate.netnih.gov These biocatalysts operate under mild conditions, exhibit high stability in organic solvents, and possess broad substrate specificity and high selectivity. researchgate.net The primary biocatalytic route is the direct esterification of p-methoxycinnamic acid with 2-ethylhexanol.

Research has successfully demonstrated the use of various lipases for this transformation. In one study, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, was used to catalyze the synthesis of octyl methoxycinnamate. nih.gov This process achieved a high conversion rate of 90% within 24 hours at a reaction temperature of 80°C. nih.gov A key advantage noted was the potential for the enzyme to be reused multiple times without significant loss of activity. nih.gov

Another significant study utilized lipase from Rhizopus oryzae for the esterification reaction. researchgate.netnih.gov This research focused on optimizing various reaction parameters to achieve a high yield. The findings indicated that the choice of solvent and reaction temperature significantly impacts the conversion efficiency. researchgate.netnih.gov

Detailed research findings on the enzymatic synthesis are summarized below:

| Enzyme | Substrates | Solvent | Temp. (°C) | Time | Conversion/Yield | Reference |

| Novozym 435 | p-methoxycinnamic acid, 2-ethyl hexanol | Not specified | 80°C | 24 h | 90% Conversion | nih.gov |

| Rhizopus oryzae lipase | p-methoxycinnamic acid, 2-ethyl hexanol | Cyclo-octane | 45°C | 96 h | 91.3% Yield | researchgate.netnih.gov |

Process Optimization and Scalability Studies

Process optimization is critical for the industrial viability of biocatalytic synthesis. For the synthesis of 2-ethylhexyl 4-methoxycinnamate using Rhizopus oryzae lipase, a systematic optimization of reaction parameters was conducted. researchgate.netnih.gov

The study investigated several factors:

Molar Ratio: The ratio of the substrates, p-methoxycinnamic acid to 2-ethylhexanol, was optimized. A molar ratio of 1:2 was found to be optimal for achieving the highest yield. researchgate.netnih.gov

Enzyme Concentration: The amount of lipase was varied to find the most effective concentration. The maximum conversion of 91.3% was obtained with 750 U of Rhizopus oryzae lipase. researchgate.netresearchgate.net Increasing the enzyme amount beyond this point did not lead to a further increase in product yield. researchgate.net

Solvent Selection: Different organic solvents were tested, with cyclo-octane proving to be the most effective reaction medium for this specific enzymatic system. researchgate.net

Temperature: The reaction was optimized at a mild temperature of 45°C, which is significantly lower than that required for many conventional chemical methods. researchgate.netnih.gov

The culmination of these optimization efforts resulted in a 91.3% yield of 2-ethylhexyl-p-methoxycinnamate in 96 hours under the identified optimal conditions. researchgate.netnih.gov

A crucial step towards industrial application is demonstrating the scalability of the process. The optimized reaction using Rhizopus oryzae lipase was successfully scaled up from a laboratory-scale reaction to a 400-ml reaction volume. researchgate.netnih.gov This scale-up study confirmed the robustness of the biocatalytic method, achieving a high bioconversion of 88.6%. researchgate.netnih.gov This result underscores the potential for large-scale, eco-friendly production of this important cosmetic ingredient.

Table of Scalability Study Findings

| Parameter | Lab Scale | Scaled-up Process | Reference |

|---|---|---|---|

| Reaction Volume | 50 ml | 400 ml | researchgate.netnih.gov |

| Yield/Bioconversion | 91.3% | 88.6% | researchgate.netnih.gov |

| Reaction Time | 96 h | 96 h | researchgate.netnih.gov |

| Temperature | 45°C | 45°C | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization of Chemical Compound Einecs 264 314 1

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 2-(perfluorooctyl)ethyl methacrylate (B99206), providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methacrylate and ethyl groups. The vinyl protons (=CH₂) would appear as two separate signals in the range of 5.5-6.1 ppm. The methyl protons (-CH₃) of the methacrylate group would likely produce a singlet at approximately 1.9 ppm. The protons of the ethyl linker (-OCH₂CH₂-) would be split into two triplets, with the -OCH₂- protons appearing around 4.2-4.4 ppm and the adjacent -CH₂- protons at a slightly lower field.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Predicted shifts would place the carbonyl carbon (C=O) around 167 ppm, the quaternary carbon of the methacrylate group at approximately 136 ppm, and the vinyl carbon (=CH₂) at about 126 ppm. The carbons of the ethyl group are expected at around 60 ppm (-OCH₂) and 28 ppm (-CH₂-). The highly fluorinated carbon chain would exhibit complex splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for characterizing the perfluorooctyl chain. It would display a series of multiplets corresponding to the different CF₂ and CF₃ groups. The terminal CF₃ group would typically appear as a triplet around -81 ppm. The various CF₂ groups along the chain would resonate at different chemical shifts, generally between -114 ppm and -126 ppm, with characteristic splitting patterns due to coupling with neighboring fluorine atoms.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Vinyl (=CH₂) | 5.5 - 6.1 |

| ¹H | Methyl (-CH₃) | ~1.9 |

| ¹H | Methylene (-OCH₂) | 4.2 - 4.4 |

| ¹³C | Carbonyl (C=O) | ~167 |

| ¹³C | Quaternary Vinyl (C=C) | ~136 |

| ¹³C | Methylene Vinyl (=CH₂) | ~126 |

| ¹⁹F | Terminal (-CF₃) | ~ -81 |

| ¹⁹F | Perfluoro Methylene (-CF₂-) | -114 to -126 |

Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 2-(perfluorooctyl)ethyl methacrylate, as well as for elucidating its fragmentation pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula.

The nominal molecular weight of 2-(perfluorooctyl)ethyl methacrylate (C₁₄H₉F₁₇O₂) is 532.19 g/mol . guidechem.comscbt.com HRMS can confirm the exact mass with a high degree of precision.

Expected Fragmentation Data:

| m/z | Possible Fragment Ion | Notes |

| 532 | [M]⁺ | Molecular Ion |

| 447 | [M - C₄H₅O₂]⁺ | Loss of the methacrylate group |

| 85 | [C₄H₅O₂]⁺ | Methacrylate fragment |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The FTIR spectrum of 2-(perfluorooctyl)ethyl methacrylate is expected to show strong absorption bands characteristic of its functional groups. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester group. The C=C stretching of the methacrylate group would appear around 1635 cm⁻¹. Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations of the perfluoroalkyl chain. C-O stretching vibrations of the ester group would be observed in the 1150-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond stretching vibration, typically around 1635 cm⁻¹, is expected to show a strong signal in the Raman spectrum. The C=O stretching vibration would also be present but may be weaker than in the IR spectrum. The symmetric stretching of the C-F bonds in the perfluoroalkyl chain would also be Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | 1720 - 1740 | IR (Strong) |

| C=C Stretch | ~1635 | IR (Medium), Raman (Strong) |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

| C-O Stretch | 1150 - 1250 | IR (Strong) |

X-ray Photoelectron Spectroscopy (XPS) and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. For polymers of 2-(perfluorooctyl)ethyl methacrylate, XPS is particularly useful for analyzing the orientation of the fluorinated side chains at the surface, which is critical for applications requiring low surface energy. biosynth.com

The XPS survey spectrum would confirm the presence of carbon, oxygen, and fluorine. High-resolution spectra of the C1s, O1s, and F1s regions provide detailed chemical state information.

C1s Spectrum: The C1s spectrum is expected to be complex, with several components corresponding to the different carbon environments. The hydrocarbon backbone and methyl group carbons would appear at lower binding energies (around 285 eV). The carbon in the C-O bond of the ester group would be shifted to a higher binding energy (around 286.5 eV), and the carbonyl carbon (O=C-O) would be at an even higher binding energy (around 289 eV). The carbons in the perfluoroalkyl chain would show significant shifts to higher binding energies due to the strong electron-withdrawing effect of fluorine, with CF₂ groups appearing around 292 eV and the CF₃ group at approximately 294 eV. rsc.org

O1s Spectrum: The O1s spectrum is expected to show two components corresponding to the two different oxygen environments in the ester group: the carbonyl oxygen (C=O) at a lower binding energy (around 532 eV) and the single-bonded oxygen (C-O) at a higher binding energy (around 533.5 eV). researchgate.net

F1s Spectrum: The F1s spectrum is expected to show a single, intense peak at approximately 689 eV, characteristic of fluorine in a C-F bond.

| Element (Core Level) | Chemical Environment | Approximate Binding Energy (eV) |

| C1s | C-C, C-H | ~285.0 |

| C1s | C-O | ~286.5 |

| C1s | C=O | ~289.0 |

| C1s | -CF₂- | ~292.0 |

| C1s | -CF₃ | ~294.0 |

| O1s | C=O | ~532.0 |

| O1s | C-O | ~533.5 |

| F1s | C-F | ~689.0 |

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of 2-(perfluorooctyl)ethyl methacrylate and for monitoring its presence in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-(perfluorooctyl)ethyl methacrylate, GC-MS can be used for purity assessment and for the identification of byproducts or degradation products.

In a typical GC-MS analysis, the compound would be separated from a mixture based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that serves as a molecular fingerprint for identification.

Pyrolysis-GC/MS is a particularly useful technique for the analysis of polymers derived from this monomer. d-nb.infonih.gov This method involves the thermal degradation of the polymer in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. For polymethacrylates, a common degradation mechanism is depolymerization, which would lead to the detection of the original monomer, 2-(perfluorooctyl)ethyl methacrylate, allowing for the identification of the polymer composition. nih.gov

An article on the chemical compound with EINECS number 264-314-1 cannot be generated. Extensive searches for this identifier in chemical databases and scientific literature have yielded no results for an associated chemical substance.

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a registry of chemical substances commercially available in the European Union. Each substance in the inventory has a unique seven-digit EINECS number. However, the number 264-314-1 does not appear to correspond to any cataloged compound in publicly accessible records.

It is possible that the provided number contains a typographical error. For instance, the chemically similar EINECS number 264-384-3 corresponds to the substance Betaxolol, a beta-blocker with the CAS Number 63659-18-7. nih.govglentham.com

Without a valid chemical identity for EINECS 264-314-1, it is not possible to retrieve the specific analytical and spectroscopic data required to fulfill the article outline, including details on High-Performance Liquid Chromatography (HPLC), advanced separation techniques, X-ray Diffraction (XRD), or Electron Microscopy (SEM, TEM).

No Specific Environmental Fate Data Available for this compound

Comprehensive research into the environmental chemistry and fate of the chemical compound identified by EINECS number 264-314-1, N'-(2-aminoethyl)ethane-1,2-diamine;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid, has revealed a significant lack of publicly available scientific literature and data. While general information exists for the broader category of alkylnaphthalene sulfonates (ANS), specific details regarding the environmental occurrence, distribution, degradation pathways, and transformation products of this particular substance are not sufficiently documented to fulfill the requested detailed analysis.

The complex structure of N'-(2-aminoethyl)ethane-1,2-diamine;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid, featuring long, branched alkyl chains, suggests that its environmental behavior would be influenced by these characteristics. Generally, for alkylnaphthalene sulfonates, longer and more branched alkyl chains tend to decrease the rate of biodegradation. The naphthalene ring structure itself is also known for its resistance to rapid microbial decomposition.

Alkylnaphthalene sulfonates are utilized as surfactants in a variety of industrial applications. Their release into the environment typically occurs through industrial and domestic wastewater streams. Once in the environment, these compounds are expected to partition to water, soil, and sediment.

While photodegradation is a potential degradation pathway for sulfonated aromatic compounds, and biodegradation by certain microorganisms can occur, the specific mechanisms, rates, and resulting transformation products for this compound have not been specifically reported.

Due to the absence of detailed research findings and specific data for N'-(2-aminoethyl)ethane-1,2-diamine;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid, it is not possible to provide a scientifically rigorous article addressing the specific points of the requested outline, including the creation of detailed data tables on its environmental chemistry and fate. Further scientific investigation is required to determine the specific environmental behavior of this compound.

Environmental Chemistry and Fate of Chemical Compound Einecs 264 314 1

Degradation Pathways and Transformation Products

Chemical Hydrolysis and Oxidation Pathways

Tetrapropenylphenol is notably resistant to hydrolysis under typical environmental conditions. oecd.org Studies indicate that it does not readily break down in water through this chemical pathway. oecd.org

The atmospheric oxidation of tetrapropenylphenol is also not considered a significant environmental fate process. While a calculated atmospheric half-life of approximately 2.294 hours due to reactions with hydroxyl radicals has been reported, its low vapor pressure limits its partitioning to the atmosphere, making this degradation route less relevant. oecd.org

Oxidation in other environmental compartments is more complex. While up to 95% of residual tetrapropenylphenol in engine oils is oxidized during their use, the specific pathways and products of this high-temperature oxidation are distinct from environmental degradation processes. oecd.org In the environment, the oxidation of phenolic compounds can be initiated by hydroxyl radicals, leading to the formation of phenoxy radicals. Subsequent reactions can result in the formation of biphenols and polymers. nih.gov However, specific studies detailing the environmental oxidation pathways of the highly branched tetrapropenylphenol are limited.

Fate of Degradation Byproducts

Detailed information on the specific degradation byproducts of tetrapropenylphenol in the environment is scarce. For phenols in general, oxidation processes can lead to the formation of catechols, hydroquinones, and benzoquinones, which can further break down into various organic acids. mdpi.com The microbial degradation of other alkylphenols, such as nonylphenol, can result in a variety of intermediate products. mdpi.com However, given the persistence of tetrapropenylphenol and its resistance to biodegradation, the formation of significant quantities of degradation byproducts in the environment is expected to be a slow process. oecd.orgservice.gov.uk The complex branched structure of the tetrapropenyl group likely contributes to its recalcitrance.

Environmental Monitoring and Analytical Strategies

The monitoring of tetrapropenylphenol in the environment requires sensitive and specific analytical methods to detect its presence at low concentrations in complex matrices.

Trace Analysis in Complex Environmental Samples

Due to its high log octanol-water partition coefficient (log Kow) of 7.14, tetrapropenylphenol has a strong tendency to adsorb to soil and sediment. service.gov.uk This necessitates robust extraction techniques for its analysis in these solid matrices. Analytical methods for phenols in environmental samples often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) for definitive identification and quantification.

| Analytical Technique | Detector | Application Notes |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Suitable for underivatized phenols. |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Can be used for derivatized phenols. |

| Liquid Chromatography (LC) | Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity for complex samples. |

This table provides an interactive overview of common analytical techniques for phenolic compounds.

Method Development for Emerging Contaminants

As an emerging contaminant, the development of standardized analytical methods for tetrapropenylphenol is ongoing. Challenges in method development include its low water solubility (31 µg/L for main components) and strong adsorption to laboratory glassware and sample containers, which can lead to variable analytical results. oecd.orgservice.gov.uk Future method development will likely focus on improving extraction efficiency from solid matrices and enhancing detection limits to enable more accurate environmental risk assessments.

Remediation Strategies for Environmental Contamination

Given the persistence of tetrapropenylphenol in soil and sediment, remediation of contaminated sites presents a significant challenge. Several strategies applicable to petroleum hydrocarbons and other persistent organic pollutants may be considered.

Physicochemical Remediation:

Soil Washing: This technique involves using a liquid to separate or remove contaminants from the soil.

Solidification and Stabilization: This method encapsulates the waste to form a solid material, restricting contaminant migration. epa.gov

Adsorption: Using materials like activated carbon can be effective in binding the contaminant and preventing its movement in the environment. epa.gov

Chemical Remediation:

Chemical Oxidation: In situ chemical oxidation (ISCO) using strong oxidizing agents like Fenton's reagent (hydrogen peroxide and an iron catalyst) can be used to destroy persistent organic pollutants in soil and groundwater. oregonstate.edu

Biological Remediation:

Bioremediation: While tetrapropenylphenol is not readily biodegradable, bioremediation techniques that utilize microorganisms to break down contaminants could be explored, potentially through co-metabolism with other substrates. oecd.orgservice.gov.ukresearchgate.net However, the effectiveness of this approach for highly branched alkylphenols may be limited.

Thermal Remediation:

Thermal Desorption: This process uses heat to vaporize contaminants from the soil, which are then collected and treated. oregonstate.edu

Incineration: High-temperature incineration can destroy organic contaminants but is an energy-intensive and costly option. researchgate.net

The selection of an appropriate remediation strategy depends on various factors, including the concentration and extent of contamination, soil type, and site-specific conditions.

Advanced Materials Science Applications of Chemical Compound Einecs 264 314 1

Development of Advanced Functional Materials

UV-328 is integral to the formulation of advanced functional materials where long-term stability and performance under sunlight or artificial UV exposure are paramount. It is incorporated into various polymer matrices to prevent discoloration, loss of gloss, and degradation of mechanical properties. wikipedia.orgadditivesforpolymer.com Its effectiveness in polymers such as polycarbonates (PC), polyacrylates, polyurethanes, and polyvinyl chloride (PVC) makes it a versatile tool for materials scientists. pops.intulprospector.com

Materials for Energy and Sustainable Technologies

The role of UV-328 in sustainable technologies is primarily linked to extending the service life of materials, which reduces waste and replacement frequency. By protecting polymers from UV-induced degradation, the compound helps maintain their physical integrity and appearance over time, a crucial factor for outdoor applications. wikipedia.org

Research has shown its application in enhancing the durability of industrial coatings used for renewable energy installations. pops.int These protective coatings, when fortified with UV-328, can better withstand constant environmental stress, thereby protecting the underlying infrastructure of wind turbines or solar panel frames. pops.int

A novel application lies in the development of "transparent wood composites" (TWCs). researchgate.net These emerging materials have potential uses in energy-efficient buildings and as solar energy concentrators. researchgate.net In a study, an epoxy resin doped with UV-328 at concentrations of 1.0% and 1.75% (w/v) was used to impregnate delignified wood veneers. researchgate.net The resulting transparent composite demonstrated significantly improved photostability when subjected to accelerated weathering tests, highlighting the compound's ability to protect the bio-based polymer matrix from yellowing and degradation. researchgate.net This is critical for maintaining the high optical transmittance needed for applications like smart windows that regulate indoor temperatures, potentially saving energy. researchgate.net

Table 1: Recommended Concentrations of UV-328 for Sustainable Material Applications

| Material/Application | Polymer Matrix | Recommended Concentration (% by weight) | Source(s) |

|---|---|---|---|

| Durable Industrial Coatings | Various resins | 1.0 - 3.0 | pops.intservice.gov.ukulprospector.com |

| Transparent Wood Composites | Epoxy Resin | 1.0 - 1.75 | researchgate.net |

| General Plastics | Polyethylene (PE) | 0.2 - 0.4 | service.gov.ukadditivesforpolymer.com |

Materials for Electronics and Sensor Technology

In the electronics sector, maintaining the optical clarity and mechanical integrity of components is critical. UV-328 is employed in materials used for housings, connectors, and displays to prevent UV degradation.

Its use in high-performance polymers like polycarbonate (PC) is particularly notable. pops.intadditivesforpolymer.comulprospector.com Polycarbonate is widely used for electronic enclosures and screens due to its impact resistance and clarity. The addition of UV-328, typically at concentrations of 0.15% to 0.3%, is essential for outdoor-use electronics or devices exposed to significant UV sources to prevent yellowing and embrittlement. service.gov.ukadditivesforpolymer.com Covestro, for instance, has developed a specific polycarbonate film, Makrofol® UV328, which is a co-extruded film designed for exterior applications exposed to extreme weather, demonstrating the compound's role in creating robust electronic materials. covestro.com

Research findings detailed in patent literature describe the use of UV-328 in the production of optical films for electronic displays and image sensors. google.com In one such application, UV-328 is used as a primary UV absorber in a thermoplastic polyurethane (TPU) resin to create an optical film. google.com These films are designed to block specific wavelengths of UV light, protecting sensitive internal components of devices like computers and mobile displays. google.com Furthermore, its use has been documented in Triacetyl cellulose (B213188) (TAC) films, which act as protective layers for the polarizing plates in liquid crystal displays (LCDs), a critical function for ensuring display longevity and performance. sgs.comjbce.org The compound helps preserve the complex assembly of optical components, including light guide plates, diffusers, and reflectors within the display module. jbce.org

Table 2: Research Findings on UV-328 in Electronic and Optical Materials

| Material/Component | Polymer System | Key Finding/Application | UV-328 Concentration | Source(s) |

|---|---|---|---|---|

| Optical Films | Thermoplastic Polyurethane (TPU) | Primary UV absorber for protecting image sensors and electronic displays. | Not specified in patent abstract | google.com |

| Exterior-Use Films | Polycarbonate (PC) | Co-extruded film with outstanding UV resistance for extreme weather. | Not specified | covestro.com |

| Polarizing Plate Films | Triacetyl cellulose (TAC) | Protective film for LCD polarizing plates. | Not specified | jbce.org |

| General Electronics | Polycarbonate (PC) | Light stabilization to prevent yellowing and degradation. | 0.15 - 0.3% | service.gov.ukadditivesforpolymer.comulprospector.com |

| General Electronics | Polystyrene (PS) | Light stabilization. | 0.2 - 0.5% | service.gov.ukadditivesforpolymer.com |

Table of Compound Names

| Trivial Name | IUPAC Name | EINECS Number |

| UV-328 | 2-(2H-1,2,3-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | 264-314-1 |

| Polycarbonate | - | - |

| Polyacrylate | - | - |

| Polyurethane | - | - |

| Polyvinyl chloride | - | - |

| Epoxy resin | - | - |

| Polyethylene | - | - |

| Polyester | - | - |

| Polystyrene | - | - |

| Thermoplastic polyurethane | - | - |

| Triacetyl cellulose | - | - |

Interactions with Biological Systems Non Clinical Focus

Enzymatic Biotransformations and Biocatalysis

There is no available research detailing the enzymatic biotransformation or biocatalysis of Trimethylolpropane tris(2-methyl-1-aziridinepropionate). This includes a lack of data on:

Microbial Interactions and Environmental Biogeochemistry

Similarly, information regarding the interaction of Einecs 264-314-1 with microorganisms and its role in the environment is not present in the available literature. This gap in knowledge extends to:

Future Directions and Emerging Research Avenues for Chemical Compound Einecs 264 314 1

Integration of Artificial Intelligence and Robotics in Chemical Research

| Capability | Description | Potential Impact on 3-(Dibutylamino)-1-propanol (B43655) Research |

| Autonomous Planning | AI algorithms predict viable retrosynthetic routes and reaction conditions for a target molecule. nih.govresearchgate.net | Rapidly identifies the most efficient and cost-effective pathways to synthesize derivatives. |

| Robotic Execution | Automated robotic arms and flow systems perform reactions, including handling of solids, liquids, and gases. researchgate.net | Enables high-throughput synthesis and screening of a library of related compounds around the clock. sciencedaily.com |

| Real-time Analysis | Integrated analytical tools (e.g., NMR, HPLC) provide immediate feedback on reaction outcomes. acs.org | Allows for dynamic optimization of reaction conditions to improve yield and selectivity. |

| Machine Learning Optimization | The system learns from experimental results to improve its predictive models and suggest subsequent experiments. acs.org | Accelerates the discovery of novel compounds with desired properties, such as enhanced fluorescence or CO2 absorption. |

Advanced Characterization Techniques at Ultrasmall Scales

Understanding the behavior of 3-(Dibutylamino)-1-propanol and its derivatives at the nanoscale is crucial for developing advanced materials. Future research will increasingly rely on sophisticated characterization techniques to probe molecular interactions and surface properties on ultrasmall scales.

Standard analytical methods like High-Performance Liquid Chromatography (HPLC) are already used to analyze the compound. sielc.com Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) provide essential data on its molecular structure. nih.gov However, to advance its application in areas like electronics and atmospheric science, more advanced techniques are required.

For instance, derivatives of this compound are used in thin-film sensors and organic electronics. rsc.orgresearchgate.net Characterizing these films requires techniques like Scanning Electron Microscopy (SEM) to visualize surface morphology and thickness, which can be in the micrometer to nanometer range. researchgate.net Furthermore, understanding the behavior of related amphiphilic molecules at interfaces is critical. cymitquimica.com Future studies could employ techniques developed for atmospheric particle analysis to investigate how 3-(Dibutylamino)-1-propanol derivatives arrange themselves at air-water interfaces, a key factor in their function as surfactants or in aerosol formation. acs.org

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to 3-(Dibutylamino)-1-propanol Derivatives |

| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface topography and morphology. researchgate.net | Visualizing the structure of thin films for sensor applications or perovskite solar cells. rsc.orgresearchgate.net |

| Atomic Force Microscopy (AFM) | Nanoscale mapping of surface features and mechanical properties. | Characterizing the self-assembly of molecules on a substrate for electronic devices. |

| Fluorescence Spectroscopy | Measures the emission of light from a sample to probe molecular environments. researchgate.net | Assessing the performance of fluorescent dyes in sensors for detecting alcohol vapors or other analytes. researchgate.net |

| Surface Tension Measurement | Quantifies the properties of liquid surfaces and interfaces. acs.org | Evaluating the effectiveness of derivatives as surfactants or emulsifiers in industrial formulations. cymitquimica.com |

Sustainable Chemistry and Circular Economy Implications

The principles of sustainable chemistry are increasingly guiding the synthesis and application of chemical compounds. For 3-(Dibutylamino)-1-propanol and its relatives, this involves developing greener synthetic routes and identifying applications that contribute to a circular economy.

A significant area of research is in carbon capture. Aqueous solutions of structurally similar amines, such as 3-dibutylamino-propylamine, are being evaluated for their potential to capture CO2 from industrial emissions. researchgate.net These "biphasic solvents" can absorb CO2 and then, with a change in conditions, release it in a concentrated form for storage or use, making the amine solvent recyclable. This application directly addresses climate change and promotes a circular carbon economy.

In synthesis, future efforts will focus on replacing hazardous reagents and solvents, improving atom economy, and reducing energy consumption. The synthesis of related amino alcohols, for example, is being explored using more sustainable reaction media. sfdchem.com Applying these principles to the production of 3-(Dibutylamino)-1-propanol could involve using biocatalysts or developing flow chemistry processes that enhance efficiency and minimize waste compared to traditional batch reactions. researchgate.net

Table 3: Sustainable Chemistry Approaches

| Approach | Description | Application to 3-(Dibutylamino)-1-propanol Chemistry |

| CO2 Capture | Using amine solutions to absorb CO2 from flue gas, with the ability to regenerate the solvent. researchgate.net | Derivatives could be designed for enhanced CO2 absorption capacity and lower energy requirements for regeneration. researchgate.netmdpi.com |

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water or deep eutectic solvents. sfdchem.com | Improving the environmental profile of the synthesis of 3-(Dibutylamino)-1-propanol and its derivatives. |

| Process Intensification | Utilizing technologies like flow chemistry to improve reaction control, reduce waste, and increase safety. researchgate.net | Enabling more efficient and scalable production of the compound and its downstream products. |

| Use as a Recyclable Intermediate | Employing the compound as a building block in materials designed for disassembly and recycling. | Creating polymers or functional materials where the core amine structure can be recovered and reused. |

Cross-Disciplinary Collaborations and Grand Challenges in Chemical Science

The versatility of the 3-(dibutylamino) functional group makes it a valuable component in molecules designed for a wide array of applications, fostering collaborations across diverse scientific disciplines to tackle grand challenges.

In materials science and energy , derivatives are being used to create novel hole-transport materials for perovskite solar cells, which are a promising next-generation technology for renewable energy. rsc.org Other derivatives are used as color-forming agents in heat-sensitive recording materials, such as thermal paper. google.com In the field of environmental science , research into amine-based solvents for carbon capture represents a collaboration between chemists and chemical engineers to mitigate greenhouse gas emissions. researchgate.net

In analytical chemistry and sensor technology , compounds containing the 4-dibutylamino structure are key components in fluorescent thin-film sensors designed to detect alcohol vapors, with potential applications in industrial safety and environmental monitoring. researchgate.net Furthermore, the core structure is a building block for pharmaceuticals, including the local anesthetic Butacaine, linking synthetic chemistry with pharmacology and medicine . cymitquimica.comontosight.ai These varied applications demonstrate that continued research into this chemical family, driven by interdisciplinary collaboration, is likely to yield innovative solutions to major scientific and societal challenges.

Table 4: Cross-Disciplinary Applications of the 3-(Dibutylamino)-1-propanol Family

| Field of Application | Specific Use | Grand Challenge Addressed |

| Energy | Hole-transport material in perovskite solar cells. rsc.org | Developing efficient and stable renewable energy sources. |

| Environmental Science | Absorbent in CO2 capture systems. researchgate.net | Mitigating climate change by reducing industrial emissions. |

| Materials Science | Intermediate for color-forming dyes. google.com | Creating advanced functional materials for information storage. |

| Analytical Chemistry | Fluorescent dye in chemical sensors. researchgate.net | Enabling real-time monitoring for safety and process control. |

| Pharmaceuticals | Precursor to anesthetics like Butacaine. ontosight.aicymitquimica.com | Advancing human health through the development of new medicines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.